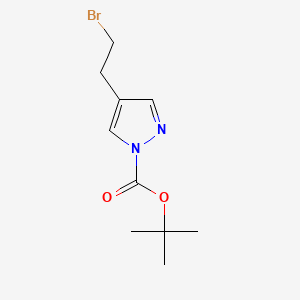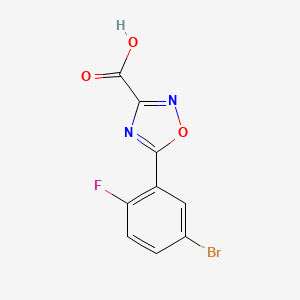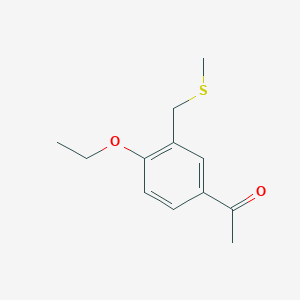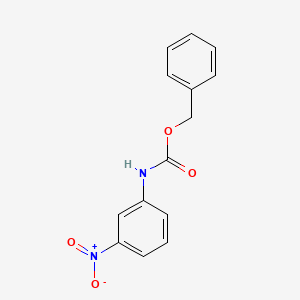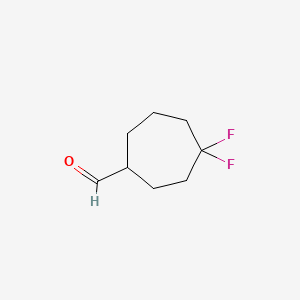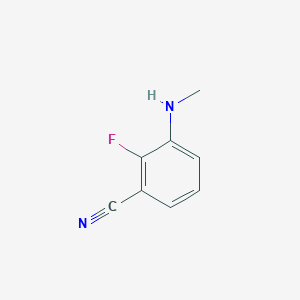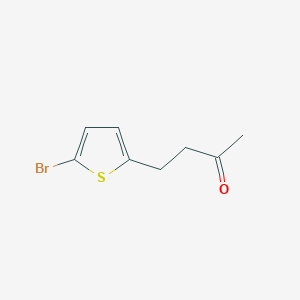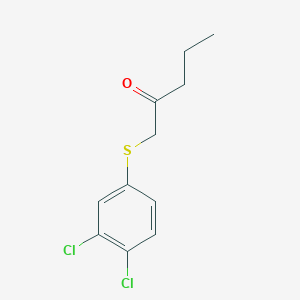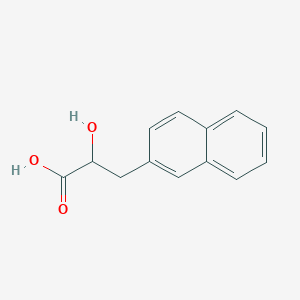
(3AR,5R,7aS)-octahydro-1H-isoindol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is a chiral compound with a unique structure that includes an isoindoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated isoindoline derivatives.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- (3S,3Ar,5R,7aS)-3a-acetyl-3-hydroxy-7a-methyl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]prop-2-enoic acid
Uniqueness
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of the isoindoline ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m1/s1 |
Clave InChI |
DPOLLBMYIRHSRA-GJMOJQLCSA-N |
SMILES isomérico |
C1C[C@@H]2CNC[C@@H]2C[C@@H]1O |
SMILES canónico |
C1CC2CNCC2CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
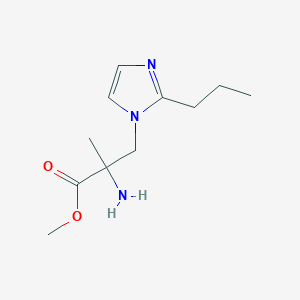
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
